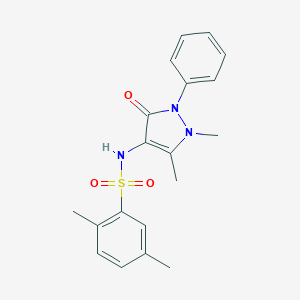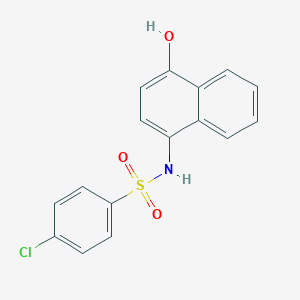![molecular formula C22H25NO3S B281696 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of specific enzymes or signaling pathways. For example, its anti-inflammatory effects may be due to the inhibition of the NF-κB signaling pathway, while its anti-tumor effects may be due to the inhibition of specific enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the aggregation of beta-amyloid peptides, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties and may help to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in lab experiments is its potential for therapeutic applications. This compound has shown promising results in various studies and may have potential as a treatment for inflammatory diseases, Alzheimer's disease, and cancer. However, one limitation of using this compound is its limited availability and high cost.
将来の方向性
There are several future directions for research on 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. One area of research could focus on further elucidating its mechanism of action and identifying specific enzymes or signaling pathways that it targets. Another area of research could focus on developing more efficient synthesis methods for this compound to increase its availability and reduce its cost. Additionally, further studies could investigate its potential as a treatment for other diseases or conditions, such as autoimmune diseases or neurodegenerative disorders. Overall, continued research on this compound has the potential to lead to new therapeutic treatments and improve human health.
合成法
The synthesis of 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves a series of chemical reactions. The starting material is 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid, which is first converted to its acid chloride using thionyl chloride. The resulting compound is then reacted with 4-isopropylbenzenesulfonamide in the presence of a base such as triethylamine to yield the final product. This synthesis method has been optimized for high yield and purity of the compound.
科学的研究の応用
4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that it has potential as a treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides. Additionally, this compound has been studied for its potential as an antitumor agent due to its ability to induce apoptosis in cancer cells.
特性
分子式 |
C22H25NO3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C22H25NO3S/c1-14(2)16-5-8-18(9-6-16)27(24,25)23-17-7-11-22-20(13-17)19-12-15(3)4-10-21(19)26-22/h5-9,11,13-15,23H,4,10,12H2,1-3H3 |
InChIキー |
BJFVOFPMKZTYKV-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
正規SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281613.png)
![Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281614.png)
![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281617.png)
![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281618.png)
![4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281624.png)
![4-methyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281625.png)
![2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281626.png)
![2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281627.png)
![2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281629.png)



